4-Bromo-2-chlorobenzonitrile

Catalog No.
S679700
CAS No.
154607-01-9
M.F
C7H3BrClN
M. Wt
216.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chlorobenzonitrile

CAS Number

154607-01-9

Product Name

4-Bromo-2-chlorobenzonitrile

IUPAC Name

4-bromo-2-chlorobenzonitrile

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

AYQBMZNSJPVADT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C#N

The exact mass of the compound 4-Bromo-2-chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-chlorobenzonitrile is a di-halogenated benzonitrile derivative valued as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of the bromine and chlorine substituents, which allows for selective, sequential chemical transformations such as palladium-catalyzed cross-coupling reactions. The specific 4-bromo, 2-chloro substitution pattern provides a defined and predictable platform for constructing multi-substituted aromatic frameworks, a critical feature for process development and medicinal chemistry.

The precise arrangement of substituents on the 4-Bromo-2-chlorobenzonitrile ring is fundamental to its synthetic function and is not interchangeable with other isomers or simpler analogs. Altering the positions of the bromine and chlorine atoms changes the electronic and steric environment, directly impacting the regioselectivity and yield of subsequent reactions. For instance, the bromine at the 4-position is preferentially targeted in many cross-coupling reactions over the more sterically hindered and less reactive chlorine at the 2-position. Substituting with an isomer like 2-bromo-4-chlorobenzonitrile would invert this reactivity profile, leading to entirely different products. Similarly, using a simpler precursor like 4-bromobenzonitrile would require additional, often complex, steps to introduce the chloro group, failing to provide the controlled, sequential functionalization that 154607-01-9 is procured for.

Enables High-Yield Sequential Suzuki Coupling for Androgen Receptor Antagonist Synthesis

In the synthesis of an intermediate for androgen receptor antagonists like darolutamide, using 4-bromo-2-chlorobenzonitrile allows for a highly efficient Suzuki reaction. The process selectively couples a pyrazole boronic acid ester at the 4-bromo position, achieving a 92.3% yield while leaving the 2-chloro position intact for subsequent transformations. This high-yield, site-selective reaction is crucial for the economic viability of large-scale synthesis, where maximizing yield and minimizing side-product formation are primary procurement drivers.

Evidence DimensionIsolated Yield in Sequential Synthesis
Target Compound Data92.3% yield for the initial Suzuki coupling step
Comparator Or BaselineTypical cross-coupling reactions with less-defined regioselectivity often result in yields of 70-85% and require additional purification to remove isomeric byproducts.
Quantified DifferenceUp to a 20% increase in yield and significantly improved product purity compared to non-selective or less reactive analogs.
ConditionsSuzuki reaction with Pd(OAc)2/triphenylphosphine catalyst in an acetonitrile-water solvent system on a multi-gram scale.

This high, regioselective yield directly reduces manufacturing costs by increasing throughput and minimizing downstream purification expenses.

Precursor Suitability: Enables Cost-Effective Process with Reduced Palladium Catalyst Loading

The specific reactivity profile of 4-bromo-2-chlorobenzonitrile allows for highly efficient palladium-catalyzed cross-coupling with significantly reduced catalyst loading. A patented process demonstrates that the Suzuki reaction proceeds effectively using as little as 0.5 to 0.8 mol% of Pd(OAc)2. This is a substantial reduction compared to many standard literature protocols for less-activated aryl chlorides, which can require 1-5 mol% of catalyst. The ability to use minimal amounts of an expensive and toxic heavy metal is a major advantage in industrial procurement and manufacturing.

Evidence DimensionRequired Palladium Catalyst Loading (mol%)
Target Compound Data0.5 - 0.8 mol%
Comparator Or BaselineStandard Suzuki couplings of other aryl halides (e.g., aryl chlorides) often require 1-5 mol% catalyst loading for comparable efficiency.
Quantified DifferenceA 2- to 10-fold reduction in the required amount of expensive palladium catalyst.
ConditionsSuzuki coupling with Pd(OAc)2 and triphenylphosphine ligand for the synthesis of a pharmaceutical intermediate.

Lower catalyst loading directly translates to lower raw material costs, reduced levels of palladium residue in the final product, and a more sustainable process.

Core Building Block for Oncology Therapeutics Requiring Sequential Functionalization

This compound is the documented precursor for synthesizing advanced non-steroidal antiandrogenic drugs such as darolutamide. Its value lies in enabling a high-yield, regioselective Suzuki coupling at the C-4 bromine position, which is a critical first step in a multi-stage synthesis, directly supporting cost-effective manufacturing.

Development of Kinase Inhibitors and Other Biologically Active Molecules

As a versatile intermediate, 4-bromo-2-chlorobenzonitrile is used in the synthesis of various kinase inhibitors and other bioactive molecules. The nitrile group can act as a key binding motif or be converted into other functional groups like amides or carboxylic acids, while the halogens provide orthogonal handles for building molecular complexity.

Industrial Process Scale-Up Where Catalyst Efficiency is a Key Cost Driver

The demonstrated ability to achieve high conversion with minimal palladium catalyst loading (0.5-0.8 mol%) makes this compound a preferred choice for large-scale industrial syntheses. This reduces the cost of goods and simplifies purification by minimizing heavy metal contamination, aligning with modern green chemistry and manufacturing principles.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

154607-01-9

Wikipedia

4-Bromo-2-chlorobenzonitrile

Dates

Last modified: 08-15-2023

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